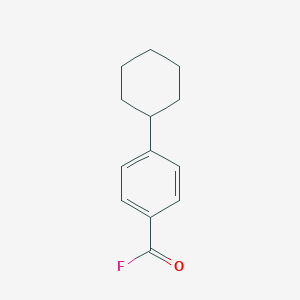

4-Cyclohexylbenzoyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexylbenzoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNCJHMRWYHGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562837 | |

| Record name | 4-Cyclohexylbenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127743-97-9 | |

| Record name | 4-Cyclohexylbenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Role of Acyl Fluorides in Advanced Organic Synthesis

Acyl fluorides have garnered significant attention as valuable intermediates and reagents in modern organic synthesis. biophysics.org They occupy a unique niche among carboxylic acid derivatives, displaying a finely tuned balance between stability and reactivity that distinguishes them from other acyl halides, such as the more common acyl chlorides. nih.govfishersci.ca

Reactivity and Stability: The high electronegativity of the fluorine atom and the strength of the carbon-fluorine (C-F) bond lend acyl fluorides greater stability, particularly towards moisture, compared to their chloride counterparts. organic-chemistry.orgsigmaaldrich.com This increased stability makes them easier to handle and purify without requiring rigorously anhydrous conditions. fishersci.ca Despite this stability, the C-F bond in acyl fluorides can be readily activated under appropriate conditions, allowing them to participate in a wide array of chemical transformations. scbt.comresearchgate.net Their reactivity is often compared to that of activated esters, but they benefit from reduced steric hindrance. organic-chemistry.org

Synthetic Applications: Acyl fluorides are exceptionally versatile acylating agents and have been employed in a variety of important synthetic operations:

Amide and Ester Synthesis: They are increasingly used in challenging amidation and esterification reactions, including in both solution-phase and solid-phase peptide synthesis. biophysics.orgnih.gov The direct conversion of carboxylic acids to acyl fluorides, which can then react with amines or alcohols in a one-pot process, provides an efficient route to amides and esters. organic-chemistry.org

Transition-Metal Catalysis: In recent years, acyl fluorides have emerged as powerful coupling partners in transition-metal-catalyzed reactions. fishersci.ca The selective activation of the strong C-F bond has enabled novel transformations, including decarbonylative couplings to form biaryls and other carbon-carbon bond-forming reactions to produce ketones. fishersci.cascbt.com

Fluorination Reagents: Beyond their role as acylating agents, acyl fluorides can also serve as a source of fluoride (B91410) ions in certain fluorination reactions. researchgate.netyoutube.com

The synthesis of acyl fluorides has also seen significant advancements. While traditional methods often involved halogen exchange from acyl chlorides, modern protocols frequently utilize the direct deoxyfluorination of readily available carboxylic acids with a range of safer and more practical fluorinating reagents. biophysics.orgnih.govsapub.org

Table 1: Comparative Infrared (IR) Spectroscopy Data of Carbonyl Compounds This table provides typical IR absorption frequencies for the carbonyl (C=O) stretching vibration in various functional groups, illustrating the effect of the substituent on bond frequency.

| Carbonyl Compound Class | General Structure | Typical C=O Stretch (cm⁻¹) |

| Acyl Fluoride | R-CO-F | 1870–1820 |

| Acyl Chloride | R-CO-Cl | 1815–1785 |

| Acid Anhydride | (R-CO)₂O | 1850–1800 and 1790–1740 |

| Ester | R-CO-OR' | 1750–1735 |

| Aldehyde | R-CO-H | 1740–1720 |

| Ketone | R-CO-R' | 1725–1705 |

| Carboxylic Acid | R-CO-OH | 1725–1700 |

| Amide | R-CO-NR'₂ | 1680–1630 |

| Data compiled from established spectroscopic principles. |

Historical Trajectories and Modern Developments in Organofluorine Chemistry Research

Deoxyfluorination Protocols

Deoxyfluorination represents a critical class of reactions for converting carboxylic acids into more reactive acyl fluorides. These protocols offer alternatives to traditional methods, often providing milder conditions and improved substrate tolerance.

Direct Conversion from Carboxylic Acid Precursors

The most direct pathway to 4-Cyclohexylbenzoyl fluoride involves the deoxyfluorination of 4-cyclohexylbenzoic acid. Modern chemistry has furnished a diverse toolkit of reagents and systems to achieve this transformation efficiently.

A contemporary approach to the synthesis of acyl fluorides involves the on-demand generation of thionyl fluoride (SOF₂) within a microfluidic setup. nih.govchemrxiv.org This method utilizes basic commodity chemicals, such as thionyl chloride (SOCl₂) and potassium fluoride (KF), to produce the highly reactive and toxic SOF₂ gas in a controlled and safe manner. nih.govacs.org The in situ-generated gas is then immediately reacted with a stream of the carboxylic acid precursor. nih.gov This continuous-flow process is highly efficient, with acyl fluoride formation occurring in high yields within short residence times. researchgate.net The system's modularity also allows for subsequent in-flow reactions, where the newly formed acyl fluoride can be directly converted into other valuable derivatives like esters, amides, and ketones. nih.govresearchgate.net

| Parameter | Condition |

| Reagents | 4-Cyclohexylbenzoic Acid, Thionyl Chloride (SOCl₂), Potassium Fluoride (KF), Triethylamine (Et₃N) |

| System | Packed-bed microfluidic reactor |

| Solvent | Acetonitrile (CH₃CN) |

| Temperature | Room Temperature |

| Key Feature | In situ generation of SOF₂ for enhanced safety and efficiency |

| Typical Yields | High (quantitative conversion often observed by ¹⁹F NMR for various substrates) nih.govacs.org |

A novel and effective method for synthesizing acyl fluorides from carboxylic acids employs a combination of trichloroisocyanuric acid (TCCA) and a fluoride source like cesium fluoride (CsF). researchgate.net This oxidative fluorination system has been successfully applied to the synthesis of this compound from its corresponding carboxylic acid, achieving a 69% yield. researchgate.net The methodology is robust and can be applied to a wide range of functional groups, including those found in complex natural products and drug molecules. researchgate.net The use of TCCA, a common and inexpensive reagent, combined with a fluoride salt, provides a powerful tool for this transformation. researchgate.netnih.gov

| Parameter | Condition |

| Precursor | 4-Cyclohexylbenzoic Acid |

| Reagents | Trichloroisocyanuric Acid (TCCA), Cesium Fluoride (CsF) |

| Base | Dicyclohexylmethylamine (DMCHA) |

| Purification | Column chromatography on silica (B1680970) gel |

| Yield for 2j | 69% (isolated) researchgate.net |

Pentafluoropyridine (B1199360) (PFP) has been identified as an effective, low-cost, and bench-stable reagent for the deoxyfluorination of carboxylic acids. nih.gov This method facilitates the conversion of a broad spectrum of carboxylic acids into their corresponding acyl fluorides under mild conditions. nih.govresearchgate.net While direct deoxyfluorination of alkyl alcohols with PFP is also being explored, its utility in converting carboxylic acids is well-established. wvu.edu The process can be integrated into a one-pot procedure for amide bond formation, where the in situ generated acyl fluoride is immediately reacted with an amine, achieving high yields of the final amide product. nih.gov

| Parameter | Condition |

| Reagent | Pentafluoropyridine (PFP) |

| Base | Triethylamine (Et₃N) or similar non-nucleophilic base |

| Solvent | Dichloromethane (DCM) or Acetonitrile (CH₃CN) |

| Temperature | Room Temperature to 100 °C (sealed tube for one-pot amidation) nih.gov |

| Key Advantage | Cheap, commercially available, non-corrosive, and stable reagent nih.gov |

| Typical Yields | Good to excellent (up to 94% for subsequent amidation) nih.gov |

2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) has been developed as a practical deoxyfluorinating reagent for the direct conversion of carboxylic acids to acyl fluorides. nih.govbeilstein-journals.org This method proceeds under mild, operationally simple conditions. beilstein-journals.orgfu-berlin.de Mechanistic studies suggest a dual pathway, potentially allowing the reagent to be used in sub-stoichiometric amounts. beilstein-journals.org The generated acyl fluorides can be used in one-pot protocols to form various amides, including dipeptides, in high yields. nih.govbeilstein-journals.org The development of these reagents stems from broader investigations into benzothiazolium salts for deoxygenative functionalizations. nih.govbeilstein-journals.org

| Parameter | Condition |

| Reagent | 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) |

| Base | Diisopropylethylamine (DIPEA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Key Feature | Can be coupled with subsequent acylation in a one-pot process nih.gov |

| Typical Yields | High (quantitative conversion often observed by ¹⁹F NMR for various benzoic acids) beilstein-journals.org |

A range of other sulfur-based and specialized reagents have been developed as alternatives for the deoxyfluorination of carboxylic acids, each with distinct characteristics. researchgate.netresearchgate.net

(Me₄N)SCF₃ : Tetramethylammonium trifluoromethylthiolate is recognized as a potent deoxyfluorination reagent. nih.govnih.gov It participates in a mechanism where it can generate thiocarbonyl difluoride, a highly electrophilic intermediate that reacts with the carboxylic acid to afford the acyl fluoride. nih.gov

Deoxo-Fluor : Bis(2-methoxyethyl)aminosulfur trifluoride, known as Deoxo-Fluor, is a thermally stable liquid deoxyfluorinating agent. sigmaaldrich.comenamine.netbrynmawr.edu It is a safer alternative to DAST (diethylaminosulfur trifluoride) and effectively converts carboxylic acids to acyl fluorides under mild conditions. sigmaaldrich.comenamine.net This conversion is often the first step in one-pot protocols for producing amides, peptides, or Weinreb amides with high yields and simple purification. sigmaaldrich.com

XtalFluor-E : (Diethylamino)difluorosulfonium tetrafluoroborate, or XtalFluor-E, is a stable, crystalline solid that serves as an excellent deoxofluorinating reagent. sigmaaldrich.comed.ac.uk Its application in converting carboxylic acids to acyl fluorides is efficient, often assisted by a catalytic amount of sodium fluoride (NaF) at room temperature. nih.gov This method is notable for its wide substrate scope, providing moderate to excellent yields (36-99%) after a simple filtration workup. nih.gov

Selectfluor : 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), or Selectfluor, is a versatile electrophilic fluorinating agent. sigmaaldrich.com While it is a powerful reagent, its primary application in the context of carboxylic acids often involves decarboxylative fluorination or radical pathways rather than direct conversion to acyl fluorides. ista.ac.atmdpi.com For instance, it is used in the silver-catalyzed decarboxylative fluorination of malonic acids to produce gem-difluoroalkanes. mdpi.com Its use for the direct R-COOH to R-COF transformation is less common compared to sulfur-based reagents.

| Reagent | Typical Conditions | Key Features |

| (Me₄N)SCF₃ | Base (e.g., DIPEA), Solvent (e.g., DCM) | Generates thiocarbonyl difluoride intermediate nih.gov |

| Deoxo-Fluor | Room temperature, various solvents | Thermally stable liquid, good for one-pot amidation sigmaaldrich.comenamine.net |

| XtalFluor-E | Catalytic NaF, EtOAc, Room Temperature | Crystalline, stable solid; simple workup nih.gov |

| Selectfluor | Often used with a catalyst (e.g., AgNO₃) for decarboxylative fluorination | Primarily an electrophilic fluorinating agent for radical or oxidative pathways ista.ac.atmdpi.com |

Synthesis from Aldehyde and Alcohol Functional Groups via Oxidative Fluorination

A notable advancement in the synthesis of acyl fluorides, including this compound, is the direct conversion from aldehydes and alcohols through oxidative fluorination. This approach circumvents the need for the corresponding carboxylic acid, offering a more direct and efficient route.

A particularly effective method involves the use of a combination of trichloroisocyanuric acid (TCCA) and cesium fluoride (CsF). organic-chemistry.orgnih.govnitech.ac.jpresearchgate.net This reagent system has been successfully employed to synthesize this compound from 4-cyclohexylbenzaldehyde (B1266146). In a reported procedure, the reaction of 4-cyclohexylbenzaldehyde with TCCA and CsF afforded this compound in a 69% yield. researchgate.net This transformation is significant as it allows for the direct conversion of an aldehyde functional group to an acyl fluoride. The proposed mechanism suggests that TCCA acts as both a chlorine source and an oxidizing agent, while CsF serves as the fluoride source in a complex reaction sequence. organic-chemistry.orglookchem.com

This method is not limited to aldehydes; it can also be applied to alcohols, providing a versatile tool for the synthesis of acyl fluorides from multiple functional group precursors. organic-chemistry.orgnih.govnitech.ac.jp The reaction demonstrates broad functional group tolerance, making it applicable to the late-stage functionalization of complex molecules. organic-chemistry.orgnih.govnitech.ac.jpresearchgate.net

Table 1: Oxidative Fluorination of 4-Cyclohexylbenzaldehyde

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Cyclohexylbenzaldehyde | Trichloroisocyanuric acid (TCCA), Cesium fluoride (CsF) | This compound | 69% | researchgate.net |

Mechanistic Elucidation of Deoxyfluorination Pathways

The conversion of carboxylic acids to acyl fluorides via deoxyfluorination is a fundamental transformation in organic synthesis. Various reagents have been developed to facilitate this process, each with its own mechanistic nuances. While specific mechanistic studies on 4-cyclohexylbenzoic acid are not extensively detailed in the reviewed literature, the general principles of deoxyfluorination provide insight into its formation from the corresponding carboxylic acid.

Modern deoxyfluorinating reagents such as PyFluor and XtalFluor have gained prominence due to their improved stability and selectivity compared to older reagents like DAST. researchgate.netacs.orgucla.edu

PyFluor (2-pyridinesulfonyl fluoride) is proposed to react with an alcohol or carboxylic acid via a base-assisted addition to the sulfonyl fluoride. The protonated base then likely stabilizes the fluoride ion as it displaces the newly formed leaving group. acs.org This process is generally characterized by high selectivity, minimizing elimination side products. acs.org

XtalFluor-E and XtalFluor-M are aminodifluorosulfinium salts that act as effective deoxofluorinating agents. acs.org Their mechanism is thought to involve the activation of the carbon-oxygen bond without the immediate release of a fluoride ion. A subsequent promoter, such as a hindered base, facilitates the nucleophilic attack of fluoride on the activated carbon center. cas.cn These reagents are noted for their crystalline nature, thermal stability, and high efficiency in converting carboxylic acids to acyl fluorides, often in the presence of a catalytic amount of a fluoride salt like NaF. nih.govresearchgate.net

Another approach involves the use of 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3), which can generate acyl fluorides from carboxylic acids through two distinct pathways, even allowing for the use of sub-stoichiometric amounts of the reagent. organic-chemistry.orgnih.gov One proposed pathway involves the formation of a thioester intermediate, which then undergoes nucleophilic attack by a fluoride ion. A second pathway may involve the generation of thiocarbonyl difluoride, which can then react with the carboxylic acid. organic-chemistry.org

The use of 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) represents another modern method for the deoxyfluorination of carboxylic acids under neutral conditions. The proposed mechanism involves the formation of a cyclopropenium salt intermediate, which is then attacked by the carboxylate to form the acyl fluoride. cas.cnacs.org

Palladium-Catalyzed Fluorocarbonylation Strategies

Conversion of Aryl Halides Using Carbon Monoxide Surrogates

Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of carbonyl compounds. The use of carbon monoxide (CO) gas, however, presents significant safety and handling challenges. To circumvent this, the development of CO surrogates has become a major area of research. These surrogates release CO in situ, allowing for safer and more convenient laboratory-scale reactions.

N-Formylsaccharin has emerged as a highly effective, crystalline, and easily handleable CO surrogate for the palladium-catalyzed fluorocarbonylation of aryl halides. organic-chemistry.orgresearchgate.netnih.govdrexel.edu This method provides a general and practical route to acyl fluorides. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, with a suitable ligand like Xantphos, and a fluoride source, often potassium fluoride (KF). organic-chemistry.org The reaction proceeds with a near-stoichiometric amount of the CO surrogate and demonstrates broad functional group tolerance. organic-chemistry.orgnih.gov While a specific example for the synthesis of this compound from a 4-cyclohexyl-substituted aryl halide using this method was not found in the reviewed literature, the general applicability to a wide range of aryl halides suggests its potential for this transformation. organic-chemistry.orgnih.gov

Table 2: Key Components in Palladium-Catalyzed Fluorocarbonylation with a CO Surrogate

| Component | Example | Role | Reference |

|---|---|---|---|

| Aryl Halide | General Aryl Iodides/Bromides | Substrate | organic-chemistry.orgnih.gov |

| CO Surrogate | N-Formylsaccharin | In situ CO source | organic-chemistry.orgresearchgate.netnih.gov |

| Catalyst | Pd(OAc)₂ | Catalyzes carbonylation | organic-chemistry.org |

| Ligand | Xantphos | Stabilizes palladium catalyst | organic-chemistry.org |

| Fluoride Source | KF | Provides fluoride for acyl fluoride formation | organic-chemistry.org |

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals, including acyl fluorides.

Implementation of Environmentally Benign Solvents and Reagents

A key aspect of green chemistry is the use of environmentally benign solvents. rsc.orgresearchgate.netnih.govorientjchem.org Traditional organic solvents are often volatile, flammable, and toxic. Research has focused on replacing these with greener alternatives such as water, supercritical fluids, ionic liquids, and bio-based solvents. rsc.orgresearchgate.netorientjchem.orgmdpi.com In the context of acyl fluoride synthesis, methods that can be performed in greener solvents like ethyl acetate (B1210297) or even under solvent-free conditions are being developed. For instance, the NaF-assisted deoxofluorination of carboxylic acids with XtalFluor-E can be performed in ethyl acetate (EtOAc), a more environmentally friendly solvent than many chlorinated alternatives. nih.govresearchgate.net The development of solvent-free reaction conditions, such as the deoxyfluorination of acyl fluorides to trifluoromethyl compounds using FLUOLEAD®/Olah's reagent, further exemplifies this trend. beilstein-journals.org

The choice of reagents also plays a crucial role. The use of stable, non-toxic, and easily handleable reagents like N-formylsaccharin as a CO surrogate instead of toxic CO gas is a significant step towards greener synthesis. organic-chemistry.orgresearchgate.netnih.govrsc.org Similarly, developing catalytic systems that are highly efficient and can be recycled reduces waste and environmental impact. rsc.org

Integration of Flow Chemistry for Enhanced Efficiency and Scalability

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, aligning well with the principles of green chemistry. acs.orgnih.govacs.orgchemrxiv.orgresearchgate.net These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and easier scalability. acs.orgnih.govacs.orgchemrxiv.orgresearchgate.net

Reaction Dynamics and Mechanistic Investigations of 4 Cyclohexylbenzoyl Fluoride

Nucleophilic Acyl Substitution Reactions

4-Cyclohexylbenzoyl fluoride (B91410) serves as a versatile electrophile in nucleophilic acyl substitution reactions. Its reactivity is characterized by a favorable balance between stability and electrophilicity, making it a valuable reagent for the synthesis of various carbonyl derivatives. nih.govnih.gov Unlike the more reactive acyl chlorides, acyl fluorides exhibit greater stability, particularly towards hydrolysis, which allows for easier handling and purification. nih.gov Their reactions with nucleophiles are typically less vigorous, yet they possess an electrophilicity comparable to activated esters, enabling efficient transformations. nih.gov The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the expulsion of the fluoride ion to yield the substituted product.

Formation of Amide Derivatives

The reaction of 4-cyclohexylbenzoyl fluoride with primary or secondary amines is a direct and efficient method for the synthesis of the corresponding N-substituted benzamides. This transformation is a cornerstone of its application in organic synthesis. Research has demonstrated that acyl fluorides can be generated in situ from carboxylic acids and subsequently reacted with amines in a one-pot procedure to afford amides in good to excellent yields. acs.org For instance, methods using reagents like pentafluoropyridine (B1199360) (PFP) or 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) facilitate the conversion of a carboxylic acid to the acyl fluoride, which then readily couples with an amine. nih.govacs.org The reaction proceeds smoothly with a wide range of aromatic and aliphatic amines. acs.org This method is particularly advantageous for creating sterically hindered amide bonds. acs.org

Table 1: Examples of Amide Formation from Acyl Fluorides and Amines

| Acyl Fluoride Reactant | Amine Nucleophile | Resulting Amide Product |

| This compound | Benzylamine | N-Benzyl-4-cyclohexylbenzamide |

| This compound | 4-Methoxyaniline | 4-Cyclohexyl-N-(4-methoxyphenyl)benzamide |

| This compound | Diethylamine | 4-Cyclohexyl-N,N-diethylbenzamide |

| This compound | N-Boc-valine | N-(4-Cyclohexylbenzoyl)-N-Boc-valine |

This table illustrates representative transformations based on the general reactivity of acyl fluorides.

Generation of Ester Derivatives

Esterification through the reaction of this compound with alcohols or phenols provides a straightforward route to 4-cyclohexylbenzoate esters. Acyl fluorides are effective acylating agents for alcohols, and their controlled reactivity often leads to cleaner reactions and higher yields compared to other acyl halides. researchgate.net Similar to amide synthesis, one-pot procedures have been developed where 4-cyclohexylcarboxylic acid is converted to its acyl fluoride intermediate and then trapped with an alcohol. acs.orgresearchgate.net This approach is compatible with a diverse range of alcohol substrates, including those with sensitive functional groups. rsc.org

Table 2: Examples of Ester Formation from Acyl Fluorides and Alcohols

| Acyl Fluoride Reactant | Alcohol Nucleophile | Resulting Ester Product |

| This compound | Methanol | Methyl 4-cyclohexylbenzoate |

| This compound | Phenol | Phenyl 4-cyclohexylbenzoate |

| This compound | Isopropanol | Isopropyl 4-cyclohexylbenzoate |

| This compound | Benzyl alcohol | Benzyl 4-cyclohexylbenzoate |

This table illustrates representative transformations based on the general reactivity of acyl fluorides.

Synthesis of Thioester Compounds

The synthesis of thioesters can be achieved by reacting this compound with thiols. Thioesters are important intermediates in both synthetic and biological chemistry. elsevierpure.com The generation of thioesters from acyl fluorides proceeds via a nucleophilic attack of the sulfur atom of the thiol on the electrophilic carbonyl carbon. researchgate.netrsc.org Modern synthetic platforms allow for the in-situ generation of the acyl fluoride from the corresponding carboxylic acid, which is then immediately reacted with a thiol, streamlining the synthesis into a single operational step. acs.org This method has been shown to be effective for producing a variety of thioesters. researchgate.netrsc.orgacs.org

Table 3: Examples of Thioester Formation from Acyl Fluorides and Thiols

| Acyl Fluoride Reactant | Thiol Nucleophile | Resulting Thioester Product |

| This compound | Ethanethiol | S-Ethyl 4-cyclohexylbenzothioate |

| This compound | Thiophenol | S-Phenyl 4-cyclohexylbenzothioate |

| This compound | Benzylthiol | S-Benzyl 4-cyclohexylbenzothioate |

This table illustrates representative transformations based on the general reactivity of acyl fluorides.

Creation of Ketone Analogues

This compound can be converted into ketone analogues through reaction with organometallic reagents, such as organocuprates or Grignard reagents. This transformation forges a new carbon-carbon bond. The use of acyl fluorides as precursors for ketones is well-established, where the acyl fluoride intermediate is transformed into the corresponding ketone by the addition of a suitable carbon nucleophile. researchgate.netacs.org Flow chemistry setups have been developed that allow for the sequential generation of the acyl fluoride followed by its immediate reaction with a nucleophile to form C-C bonds, demonstrating the versatility of this intermediate. acs.org

Table 4: Examples of Ketone Formation from Acyl Fluorides and Organometallic Reagents

| Acyl Fluoride Reactant | Carbon Nucleophile Source | Resulting Ketone Product |

| This compound | Phenylmagnesium bromide | (4-Cyclohexylphenyl)(phenyl)methanone |

| This compound | Methylmagnesium iodide | 1-(4-Cyclohexylphenyl)ethan-1-one |

| This compound | Lithium diphenylcuprate | (4-Cyclohexylphenyl)(phenyl)methanone |

This table illustrates representative transformations based on the general reactivity of acyl fluorides.

Comparative Reactivity and Chemoselectivity with Other Acyl Halides

Acyl fluorides occupy a unique position in the reactivity spectrum of acyl halides. The strong carbon-fluorine bond renders them significantly more stable and less reactive than their acyl chloride, bromide, or iodide counterparts. nih.govresearchgate.net This enhanced stability makes them less susceptible to hydrolysis and easier to handle, store, and purify. nih.gov

While acyl chlorides often react violently with nucleophiles, the corresponding reactions with acyl fluorides are typically much milder, which can lead to higher chemoselectivity and fewer side reactions. nih.gov For example, in competitive reaction studies between 4-fluorobenzoyl fluoride and 4-fluorobenzoyl chloride with various amines, the chloride was observed to react significantly faster. researchgate.net Despite this lower reactivity, acyl fluorides are sufficiently electrophilic to react efficiently with a wide range of nucleophiles, often with the aid of mild activation. nih.govresearchgate.net Their reactivity is often compared to that of activated esters, but with the advantage of having less steric bulk around the carbonyl group. nih.gov This balance of stability and reactivity makes acyl fluorides, including this compound, superior reagents for challenging acylation reactions where controlled reactivity is paramount. nih.gov

Table 5: General Reactivity Comparison of Acyl Halides

| Property | Acyl Fluoride (RCOF) | Acyl Chloride (RCOCl) |

| Reactivity | Moderate | High |

| Stability (to moisture) | Relatively High | Low (readily hydrolyzes) |

| Handling | Easier, less fuming | Difficult, fumes in air |

| Reaction Vigor | Mild / Moderate | Often Vigorous / Violent |

| Selectivity | Generally Higher | Generally Lower |

This table provides a generalized comparison based on established principles of acyl halide chemistry. nih.govresearchgate.net

Transition-Metal Catalyzed Transformations

Beyond their role in classical nucleophilic substitution, acyl fluorides like this compound are versatile building blocks in transition-metal catalysis. nih.gov The key to this reactivity is the ability of late-transition metals—such as palladium (Pd), nickel (Ni), copper (Cu), rhodium (Rh), cobalt (Co), and iridium (Ir)—to activate the otherwise strong acyl C–F bond. nih.gov This activation opens up diverse reaction pathways that are not accessible through traditional methods.

These catalytic transformations can be broadly categorized based on how the acyl fluoride moiety is utilized:

As an "RCO" source: In acyl cross-coupling reactions, the entire acyl group (R-C=O) is transferred to another molecule, forming new C-C bonds. This is a powerful method for synthesizing ketones. nih.gov

As an "R" source: In decarbonylative coupling reactions, the catalyst facilitates the cleavage of both the C–F and the C–C bond of the carbonyl group, leading to the expulsion of carbon monoxide (CO). The remaining organic fragment (R) is then used in cross-coupling reactions to form C-C, C-H, or C-B bonds. nih.gov

As an "F" source: In some catalytic cycles, the acyl fluoride can serve as a source of fluoride for fluorination reactions. nih.gov

These transition-metal-catalyzed reactions significantly expand the synthetic utility of this compound, allowing it to participate in a variety of bond-forming events under catalytic conditions. nih.govrsc.org

Table 6: Overview of Transition-Metal Catalyzed Reactions of Acyl Fluorides

| Reaction Type | Metal Catalyst (Example) | Role of Acyl Fluoride | Bond Formed (Example) |

| Acyl Cross-Coupling | Ni, Pd, Cu | "RCO" Source | C-C (Ketone Synthesis) |

| Decarbonylative Coupling | Rh, Pd, Ni | "R" Source | C-C, C-H, C-B |

| Fluorination | Pd | "F" Source | C-F |

This table summarizes the catalytic applications of acyl fluorides as reviewed in the literature. nih.gov

Applications in Cross-Coupling Methodologies

Acyl fluorides, including this compound, have emerged as effective electrophiles in a variety of transition-metal-catalyzed cross-coupling reactions. Their stability, compared to more reactive acyl chlorides, allows for excellent functional group tolerance, while the C–F bond can be selectively activated by suitable catalysts, most notably palladium and nickel complexes. thieme-connect.comacs.org This reactivity has enabled both carbonyl-retentive and decarbonylative transformations.

In decarbonylative cross-coupling, the carbonyl group is eliminated as carbon monoxide (CO), leading to the formation of non-carbonyl products. oup.com This strategy has been successfully applied to a range of nucleophiles, including organoboron, organosilicon, and organostannane reagents. oup.com For instance, palladium-catalyzed decarbonylative alkylation of aromatic acyl fluorides with alkylboranes has been developed to form C(sp²)–C(sp³) bonds, a challenging transformation often hampered by side reactions like β-hydride elimination. chemistryviews.orgacs.org Similarly, decarbonylative cyanation of acyl fluorides using a palladium/Xantphos system provides a direct route to valuable nitrile compounds. oup.com

Carbonyl-retentive couplings, where the carbonyl moiety is preserved in the final product, are also of significant interest. Nickel-catalyzed cross-electrophile coupling reactions of acyl fluorides have been developed, taking advantage of the favorable energetics of the process. thieme-connect.com Furthermore, palladium-catalyzed cross-coupling of acyl fluorides with phenyltrifluorosilane (B1582143) has been reported, demonstrating their utility in forming new carbon-carbon bonds while retaining the ketone functionality. researchgate.net These methodologies highlight the versatility of acyl fluorides as coupling partners, serving as robust alternatives to traditional aryl halides. thieme-connect.com

Table 1: Representative Cross-Coupling Reactions of Acyl Fluorides This table is interactive. You can sort and filter the data.

| Reaction Name | Catalyst System (Typical) | Nucleophile | Bond Formed (Product Type) | Key Feature |

|---|---|---|---|---|

| Decarbonylative Alkylation | Pd(acac)₂ / DPPE | Alkylboranes | C(sp²)-C(sp³) (Alkylarene) | Forms alkyl-aryl bonds from acyl fluorides, avoiding β-hydride elimination. chemistryviews.orgacs.org |

| Decarbonylative Cyanation | Pd₂(dba)₃ / Xantphos | Trimethylsilyl cyanide | C(sp²)-CN (Nitrile) | Direct conversion of acyl fluorides to aryl nitriles. oup.com |

| Decarbonylative Suzuki Coupling | Nickel / PCy₃ | Arylboronic Acids | C(sp²)-C(sp²) (Biaryl) | Base-free conditions for biaryl synthesis. acs.org |

| Hiyama Coupling (Carbonyl-Retentive) | Palladium | Organosilanes | C(sp²)-C(sp²) (Ketone) | Forms ketones by coupling acyl fluorides with silicon-based reagents. researchgate.net |

Investigation of Chelation-Assisted Processes in Acyl Fluoride Reactions

Chelation plays a significant role in modulating the reactivity of acyl fluorides, particularly in their synthesis and subsequent transformations. A notable example is the development of an environmentally friendly method for synthesizing acyl fluorides via a 1,3-chelation-assisted transhalogenation process. researchgate.netresearcher.life In this system, the interaction between the acyl fluoride and a potassium ion (K⁺), facilitated by a base like potassium carbonate (K₂CO₃), is crucial. researchgate.net

Detailed investigations using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy have characterized the key arrangements. researchgate.net The potassium ion is believed to form a chelate complex by coordinating simultaneously with the carbonyl oxygen and the fluorine atom of the acyl fluoride. This 1,3-chelation enhances the stability and modulates the reactivity of the acyl fluoride, facilitating subsequent reactions such as the selective mono-acylation of water-soluble alcohols in aqueous media. researchgate.netresearcher.life This chelation-based strategy underscores a sustainable approach that offers advantages in terms of cost and environmental impact over existing technologies for acyl fluoride production. researcher.life

Computational and Theoretical Insights into Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving acyl fluorides. thieme-connect.comacs.orgrsc.orgnih.gov These theoretical studies provide detailed energetic profiles of reaction pathways, characterize the structures of transient intermediates and transition states, and explain the origins of chemo- and regioselectivity.

For instance, DFT calculations have been employed to understand the ligand-controlled selectivity in palladium-catalyzed reactions of acyl fluorides. rsc.org Studies have revealed how different phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (DCPE), can steer the reaction toward either carbonyl-retentive or decarbonylative pathways. rsc.org The calculations showed that for a bidentate ligand like DCPE, the catalytic cycle involves oxidative addition, decarbonylation, transmetalation, and reductive elimination. rsc.org In contrast, with a monodentate ligand like PCy₃, decarbonylation is disfavored due to repulsive steric interactions between the ligand and the substrate, leading to a pathway of oxidative addition followed directly by transmetalation and reductive elimination. rsc.org

Computational studies have also been critical in understanding nickel-catalyzed decarbonylative Suzuki-Miyaura coupling reactions. acs.org Theoretical modeling detailed the oxidative addition of the acyl fluoride's C-F bond to the nickel(0) center and the subsequent steps of decarbonylation and transmetalation, identifying the key intermediates and their relative energies. acs.org Similarly, DFT has been used to rationalize the reaction pathways in palladium-catalyzed trifluoromethylation reactions, concluding that a pathway involving transmetalation before decarbonylation is energetically more favorable. thieme-connect.com These computational insights are crucial for optimizing reaction conditions and designing more efficient and selective catalysts for transformations involving this compound and other acyl fluorides. thieme-connect.com

Table 2: Application of Computational Methods in Acyl Fluoride Reaction Analysis This table is interactive. You can sort and filter the data.

| Computational Method | Subject of Investigation | Insights Gained | Reference(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | Ligand-controlled selectivity in Pd-catalyzed reactions | Elucidation of how monodentate vs. bidentate phosphine ligands dictate decarbonylative vs. non-decarbonylative outcomes. | rsc.org |

| DFT | Ni-catalyzed decarbonylative Suzuki-Miyaura coupling | Identification of the mechanism and energetics of oxidative addition and formation of transmetalation-active nickel fluoride intermediates. | acs.org |

| (Time-Dependent) DFT | Photo-induced defluorination reactions | Understanding the mechanism of C-F bond cleavage in an excited triplet state, mediated by water molecules, to generate acyl fluorides in situ. | nih.gov |

| DFT | Pd-catalyzed trifluoromethylation | Determination that transmetalation occurring before decarbonylation is the more favorable reaction pathway based on Gibbs free energy calculations. | thieme-connect.com |

Cutting Edge Applications of 4 Cyclohexylbenzoyl Fluoride in Specialized Synthesis

Strategic Utility in Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves modifying complex, often biologically active, molecules at a late point in their synthesis. nih.govresearchgate.net This approach avoids the need to re-synthesize intricate structures from scratch, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov Acyl fluorides, including 4-cyclohexylbenzoyl fluoride (B91410), are particularly valuable in LSF due to their heightened reactivity compared to carboxylic acids and their favorable stability. acs.org

The utility of 4-cyclohexylbenzoyl fluoride in this context lies in its ability to acylate various nucleophiles under mild conditions. In the final steps of a synthetic sequence, a complex molecule containing a free amine or alcohol can be coupled with this compound to introduce the 4-cyclohexylbenzoyl moiety. This modification can significantly alter the parent molecule's properties, such as its lipophilicity, steric profile, and metabolic stability, potentially enhancing its therapeutic efficacy or pharmacokinetic profile. The development of electrophilic fluorination reagents has become crucial for accessing novel PET tracers for medical imaging, highlighting the importance of fluorine chemistry in creating functional molecules for biological applications. nih.gov

Contribution to Peptide Modification and Bioconjugation Chemistry

In the fields of chemical biology and pharmacology, the modification of peptides and proteins is essential for enhancing their therapeutic properties. Perfluoroaromatic compounds and their derivatives have emerged as powerful tools for these transformations. semanticscholar.org this compound serves as an effective reagent for peptide modification by targeting nucleophilic residues.

The primary sites for modification on a peptide are the N-terminal amine and the side-chain amine of lysine (B10760008) residues. This compound can react with these amine groups to form a stable amide bond, a process known as acylation. This bioconjugation introduces the 4-cyclohexylbenzoyl group, which can increase the peptide's resistance to proteolytic degradation by sterically shielding nearby peptide bonds. semanticscholar.org Furthermore, the lipophilic nature of the cyclohexyl group can enhance the peptide's ability to permeate cell membranes. Methodologies that allow for the in situ generation of acyl fluorides from carboxylic acids using reagents like pentafluoropyridine (B1199360) have streamlined this process, enabling one-pot amide bond formations that are highly efficient for modifying peptides and other biomolecules. acs.orgsemanticscholar.org

Role as a Building Block for the Development of Advanced Functional Materials and Polymers

The unique structural characteristics of this compound make it a valuable building block for the synthesis of advanced materials. The rigid benzoyl group and the non-planar, bulky cyclohexyl ring can be exploited to control the properties of polymers and other organic materials. When incorporated into a polymer backbone, this moiety can disrupt chain packing, influencing properties such as solubility, glass transition temperature, and mechanical strength.

In the realm of medicinal chemistry, the 4-cyclohexylbenzoyl structural unit is found in molecules designed as specific enzyme inhibitors. For instance, derivatives containing this group have been synthesized and investigated as inhibitors of proteolytic enzymes and 5-lipoxygenase, which are implicated in inflammatory diseases like bronchial asthma and psoriasis. google.comgoogle.com In these applications, this compound or its parent carboxylic acid acts as a key intermediate that is coupled with other heterocyclic or complex scaffolds to produce the final active pharmaceutical ingredient. google.comgoogle.com The synthesis of these materials often relies on the predictable and efficient reactivity of the acyl fluoride or a related activated derivative.

Facilitation of Novel Organic Transformations and Methodologies

The development of new synthetic methods is a cornerstone of chemical research, and this compound has played a role as a benchmark substrate in the validation of novel organic transformations. Its synthesis from various precursors has been used to demonstrate the efficacy and substrate scope of new fluorination and amidation reagents. acs.orgacs.org

Acyl fluorides are stable, yet highly reactive, intermediates that can be used in a wide range of functionalizations with nucleophiles and in transition-metal-catalyzed cross-coupling reactions. researchgate.netacs.org Several modern methods have been developed for the efficient synthesis of acyl fluorides like this compound, avoiding harsh traditional reagents. These new protocols often feature mild conditions, broad functional group tolerance, and high yields, showcasing the ongoing innovation in synthetic chemistry.

The table below summarizes several recently developed methods where this compound was synthesized to demonstrate the utility of a new transformation.

| Precursor | Reagents | Key Features | Yield (%) | Reference |

| 4-Cyclohexylbenzoic Acid | Pentafluoropyridine (PFP), Et₃N | Mild conditions, commercially available reagent, allows for one-pot deoxyfluorination and amidation. | Not specified, but part of a successful substrate scope. | acs.org |

| 4-Cyclohexylbenzoic Acid | Thionyl Fluoride (SOF₂) (in-flow generation from SOCl₂ and KF) | Rapid and efficient synthesis using an in-situ generated reagent under microfluidic conditions. | Not specified, but part of a successful substrate scope. | acs.org |

| 4-Cyclohexylbenzaldehyde (B1266146) | Trichloroisocyanuric acid (TCCA), Cesium Fluoride (CsF) | Oxidative fluorination directly from an aldehyde precursor. | 69% | researchgate.net |

| 4-Cyclohexylbenzyl alcohol | Trichloroisocyanuric acid (TCCA), Cesium Fluoride (CsF) | Oxidative fluorination directly from an alcohol precursor. | Not specified, but successful. | acs.org |

These examples underscore the role of this compound not just as an end product, but as a critical tool for advancing the field of synthetic chemistry. researchgate.netacs.orgacs.org

Advanced Spectroscopic Characterization of 4 Cyclohexylbenzoyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 4-Cyclohexylbenzoyl fluoride (B91410), the proton signals can be divided into two distinct regions: the aromatic region and the aliphatic region.

Aromatic Protons: The benzene (B151609) ring exhibits a characteristic AA'BB' system due to the para-substitution pattern. The protons ortho to the electron-withdrawing benzoyl fluoride group are deshielded and expected to appear as a doublet at a downfield chemical shift (approximately 8.0-8.2 ppm). The protons meta to the benzoyl fluoride group (and ortho to the cyclohexyl group) are less deshielded and will also appear as a doublet, but at a more upfield position (approximately 7.3-7.5 ppm).

Aliphatic Protons: The cyclohexyl group protons produce a series of complex, overlapping multiplets in the upfield region of the spectrum (typically 1.2-2.6 ppm). The single methine proton attached to the benzene ring (CH-Ar) is the most deshielded of this group and is expected to appear as a multiplet around 2.5-2.6 ppm. The remaining ten methylene (B1212753) protons on the cyclohexyl ring will appear as broad, overlapping signals at approximately 1.2-1.9 ppm.

The integration of these signals would correspond to a 2:2:1:10 ratio, confirming the proton count in each unique environment of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Cyclohexylbenzoyl Fluoride

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (ortho to -COF) | 8.0 - 8.2 | Doublet (d) | 2H |

| Aromatic (meta to -COF) | 7.3 - 7.5 | Doublet (d) | 2H |

| Cyclohexyl (methine, CH-Ar) | 2.5 - 2.6 | Multiplet (m) | 1H |

| Cyclohexyl (methylene, 5 x CH₂) | 1.2 - 1.9 | Multiplet (m) | 10H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy maps the carbon framework of a molecule. Due to the presence of fluorine, the spectrum of this compound is notable for the presence of carbon-fluorine (C-F) coupling.

Carbonyl Carbon: The carbonyl carbon of the acyl fluoride is the most deshielded carbon, expected in the 158-165 ppm range. It will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 340-360 Hz.

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The ipso-carbon attached to the carbonyl group will be coupled to the fluorine (a two-bond coupling, ²JCF) and appear around 125-130 ppm. westmont.eduiastate.educaltech.edu The carbons ortho to the carbonyl group will show a three-bond coupling (³JCF) and resonate around 131-133 ppm. westmont.eduiastate.educaltech.edu The carbons meta to the carbonyl will appear around 128-130 ppm with a smaller four-bond coupling (⁴JCF). westmont.educaltech.edu The para-carbon, attached to the cyclohexyl group, is expected at a significantly downfield position, around 155-158 ppm, due to the substituent effect.

Aliphatic Carbons: The carbons of the cyclohexyl ring will produce signals in the upfield region. The methine carbon attached to the aromatic ring is expected around 45 ppm, while the other cyclohexyl carbons will appear in the range of 25-35 ppm.

The observation of these signals and their characteristic C-F coupling patterns provides unambiguous confirmation of the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C=O | 158 - 165 | ¹J ≈ 340-360 |

| C-Ar (para to -COF) | 155 - 158 | - |

| C-Ar (ortho to -COF) | 131 - 133 | ³J ≈ 5-10 |

| C-Ar (meta to -COF) | 128 - 130 | ⁴J ≈ 1-3 |

| C-Ar (ipso to -COF) | 125 - 130 | ²J ≈ 20-30 |

| CH-Ar (cyclohexyl) | ~ 45 | - |

| CH₂ (cyclohexyl) | 25 - 35 | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Quantitative Analysis and Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. cdnsciencepub.com For this compound, the spectrum will show a single signal, as there is only one fluorine atom in the molecule.

Chemical Shift: The chemical shift for an acyl fluoride (-COF) typically appears in the downfield region of the spectrum. For this compound, this signal is expected to be in the range of +20 to +40 ppm (relative to CFCl₃ at 0 ppm). This characteristic chemical shift is highly indicative of the acyl fluoride functional group.

Quantitative Analysis: Due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio, ¹⁹F NMR is an excellent tool for quantitative analysis. cdnsciencepub.com By integrating the area of the ¹⁹F signal against a known internal standard, the precise concentration or purity of this compound in a sample can be determined.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups. The IR spectrum of this compound is dominated by a few key absorptions.

C=O Stretch: The most prominent and diagnostic peak is the carbonyl (C=O) stretching vibration of the acyl fluoride. Due to the high electronegativity of the fluorine atom, this bond is very strong, and its absorption occurs at a significantly high frequency, typically in the range of 1810-1850 cm⁻¹. uobabylon.edu.iqlibretexts.orgrsc.org This is a key feature that distinguishes it from other carbonyl compounds like ketones or esters. uobabylon.edu.iq

C-H Stretches: The spectrum will also show C-H stretching vibrations. Aromatic C-H stretches appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), while the aliphatic C-H stretches of the cyclohexyl group appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

C=C Stretches: Aromatic C=C bond stretching vibrations will be visible as weaker absorptions in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorptions for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Fluoride) | 1810 - 1850 | Strong, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₃H₁₅FO), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an observed mass that matches this theoretical value to within a few parts per million (ppm), providing definitive confirmation of the molecular formula and ruling out other potential structures with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates components of a mixture (GC) and identifies them based on their mass spectrum (MS). researchgate.netscispace.com

Purity Assessment: When a sample of this compound is analyzed by GC-MS, it should ideally produce a single, sharp peak in the chromatogram at a specific retention time. The presence of other peaks would indicate impurities, such as starting materials or by-products from the synthesis. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the sample's purity.

Reaction Monitoring: GC-MS is also invaluable for monitoring the progress of the reaction that produces this compound. By taking small aliquots from the reaction mixture over time, one can track the disappearance of starting materials and the appearance of the desired product peak. This allows for the optimization of reaction conditions such as temperature and time to maximize yield and minimize impurity formation. The mass spectrometer serves as the detector, confirming the identity of the peaks based on their mass spectra.

Computational and Theoretical Studies on 4 Cyclohexylbenzoyl Fluoride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a prominent tool in computational chemistry for predicting molecular geometries, energies, and reaction mechanisms. nih.govarxiv.org The core principle of DFT is that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. wikipedia.orgnih.gov This simplifies the complex many-body problem, making it computationally more tractable than traditional wavefunction-based methods. uci.edu

For 4-Cyclohexylbenzoyl fluoride (B91410), DFT calculations can be employed to determine its optimized molecular geometry, providing precise bond lengths and angles. These calculations can also reveal key electronic properties. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are critical for understanding the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity.

Furthermore, DFT can be used to map the electrostatic potential (ESP) onto the electron density surface. This map reveals the distribution of charge within the molecule, highlighting electrophilic and nucleophilic sites. In the case of 4-Cyclohexylbenzoyl fluoride, the ESP would likely show a positive potential around the carbonyl carbon, indicating its susceptibility to nucleophilic attack, and a negative potential around the fluorine and oxygen atoms.

The investigation of reaction pathways is another significant application of DFT. nih.govarxiv.org By locating transition state structures and calculating their energies, researchers can determine the activation barriers for various reactions, such as the formation of this compound from its corresponding carboxylic acid or acyl chloride, or its subsequent decomposition reactions. This provides a detailed, atomistic understanding of the reaction mechanism.

Table 1: Hypothetical DFT Calculation Results for this compound (B3LYP/6-311+G(d,p))

| Property | Calculated Value |

| Optimized Ground State Energy | -811.45 Hartree |

| C=O Bond Length | 1.185 Å |

| C-F Bond Length | 1.362 Å |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.4 eV |

| Dipole Moment | 3.5 D |

Reaction Rate Theory and Kinetic Modeling of Acyl Fluoride Formation and Decomposition

Reaction rate theory provides the framework for understanding and predicting the speeds at which chemical reactions occur. Combined with kinetic modeling, it allows for the simulation of reaction progress over time under various conditions. For the formation and decomposition of this compound, these theoretical tools are essential for process optimization and stability analysis.

Transition State Theory (TST) is a cornerstone of reaction rate theory. It postulates that reactants are in equilibrium with a transition state structure, and the rate of reaction is determined by the rate at which this transition state proceeds to products. The energy of this transition state, which can be calculated using methods like DFT, is a key parameter in determining the reaction rate constant via the Eyring equation.

Kinetic modeling of the formation of this compound, for example from the reaction of 4-cyclohexylbenzoic acid with a fluorinating agent, would involve setting up a series of differential equations representing the change in concentration of reactants, intermediates, and products over time. acs.org The rate constants for each elementary step in the proposed reaction mechanism would be derived from TST calculations or fitted to experimental data. Such models can predict reaction yields and optimal reaction times. acs.org

Similarly, the decomposition of this compound, for instance through hydrolysis, can be modeled. The kinetic model would simulate the rate of decomposition under different conditions (e.g., temperature, pH), providing insights into the compound's shelf-life and stability. Autocatalytic behavior, where a product of the reaction acts as a catalyst, has been observed in related reactions and could be a factor to consider in the kinetic model of this compound's reactions. researchgate.net

Table 2: Hypothetical Kinetic Parameters for the Hydrolysis of this compound at 298 K

| Parameter | Value |

| Reaction | This compound + H₂O → 4-Cyclohexylbenzoic acid + HF |

| Rate Law | Rate = k[this compound][H₂O] |

| Rate Constant (k) | 1.5 x 10⁻⁴ L mol⁻¹ s⁻¹ |

| Activation Energy (Ea) | 65 kJ/mol |

| Pre-exponential Factor (A) | 2.1 x 10⁸ s⁻¹ |

Computational Prediction of Environmental Fate and Degradation Products of Acyl Fluorides

Computational models are increasingly used to predict the environmental fate of chemical compounds, offering a rapid and cost-effective alternative to extensive experimental testing. researchgate.netnih.gov For this compound, these models can predict its persistence, bioaccumulation potential, and the identity of its degradation products in various environmental compartments.

The environmental fate of a chemical is governed by processes such as hydrolysis, photolysis, and biodegradation. Computational tools can estimate the rates of these processes. For instance, the rate of hydrolysis can be predicted based on the molecule's structure and the presence of hydrolyzable functional groups, like the acyl fluoride group. Given the reactivity of acyl halides, it is expected that this compound would readily hydrolyze in the presence of water to form 4-cyclohexylbenzoic acid and hydrogen fluoride.

Biodegradation prediction models, such as BiodegPred, use machine learning algorithms trained on large datasets of known biodegradable and non-biodegradable compounds to predict the likelihood of a new compound being broken down by microorganisms. researchgate.netnih.gov The prediction would be based on the structural features of this compound.

Furthermore, computational models can predict the potential degradation products of this compound. For example, in addition to hydrolysis, enzymatic degradation in soil or water could lead to the cleavage of the cyclohexyl ring or hydroxylation of the aromatic ring. The environmental impact of these degradation products can also be assessed computationally. The study of per- and polyfluoroalkyl substances (PFAS) has highlighted the importance of understanding the environmental behavior of fluorinated organic compounds, and similar computational approaches can be applied to acyl fluorides. nih.govacs.org

Table 3: Predicted Environmental Fate of this compound

| Environmental Process | Predicted Outcome | Potential Degradation Products |

| Hydrolysis | Rapid | 4-Cyclohexylbenzoic acid, Hydrogen fluoride |

| Atmospheric Photolysis | Moderate | Benzoic acid derivatives (from cleavage of cyclohexyl group) |

| Biodegradation | Likely to be biodegradable | 4-Cyclohexylbenzoic acid, Hydroxylated derivatives |

| Bioaccumulation | Low to Moderate | - |

Environmental Implications and Degradation Pathways of Acyl Fluorides

Atmospheric Oxidation Processes and Product Formation

The acyl fluoride (B91410) group itself is an important consideration. While aryl amines are known to color on storage due to atmospheric oxidation, the atmospheric fate of the acyl fluoride group is less documented. ncert.nic.in The high strength of the C-F bond suggests it would be more resistant to simple homolytic cleavage from solar radiation compared to, for example, a C-Cl bond. wikipedia.org It is plausible that reactions with atmospheric radicals would primarily target the cyclohexyl and benzoyl portions of the molecule. The formation of peroxyacyl nitrates (PANs) is a known atmospheric process for some carbonyl compounds, but the specific reactivity of acyl fluorides in this regard is an area requiring further research.

Hydrolytic and Abiotic Degradation Mechanisms in Aquatic Systems

Acyl fluorides are noted for being relatively stable towards hydrolysis when compared to their acyl chloride or bromide counterparts. beilstein-journals.orgbeilstein-journals.orgnih.gov This stability is attributed to the strength of the carbon-fluorine bond. beilstein-journals.orgbeilstein-journals.org However, this stability is relative, and hydrolysis does occur, representing a key degradation pathway in aquatic environments.

The hydrolysis of acyl fluorides proceeds via a nucleophilic attack of water on the carbonyl carbon. This reaction can be catalyzed by acids. acs.org The general mechanism involves the addition of a water molecule to the carbonyl group, forming a tetrahedral intermediate, which then eliminates a fluoride ion and a proton to yield the corresponding carboxylic acid. In the case of 4-Cyclohexylbenzoyl fluoride, this process would lead to the formation of 4-cyclohexylbenzoic acid and hydrogen fluoride.

While soluble in water, sulfuryl fluoride, an inorganic acid halide, does not hydrolyze in pure water but does so rapidly in alkaline aqueous solutions. psu.edu The rate of hydrolysis for acyl fluorides like this compound would be expected to be pH-dependent, likely increasing in more basic conditions due to the increased concentration of the stronger nucleophile, hydroxide (B78521) (OH⁻). The addition of fluoride to water can, in some rare cases with very soft water, lead to a minor drop in pH. americanfluoridationsociety.org

Table 1: Relative Stability of Acyl Halides to Hydrolysis

| Acyl Halide Type | Relative Rate of Hydrolysis | Products of Hydrolysis |

|---|---|---|

| Acyl Iodide | Very Fast | Carboxylic Acid + HI |

| Acyl Bromide | Fast | Carboxylic Acid + HBr |

| Acyl Chloride | Moderate | Carboxylic Acid + HCl |

| Acyl Fluoride | Slow | Carboxylic Acid + HF |

This table provides a generalized comparison of the reactivity of acyl halides.

Role as Intermediates in the Environmental Decomposition of Perfluorinated Carboxylic Acids (PFCAs)

Research into the degradation of persistent per- and polyfluoroalkyl substances (PFAS) has shown that acyl fluorides can be important intermediates. For instance, during the thermal degradation (pyrolysis) of perfluoroalkyl ether carboxylic acids (PFECA), computational studies have shown that the formation of an acyl fluoride is a preferred degradation pathway. digitellinc.com

Similarly, in the degradation of perfluorooctanoic acid (PFOA), the formation of an unstable perfluoro alcohol can lead to the generation of a shorter-chain perfluoroacyl fluoride (C₆F₁₃COF) and hydrogen fluoride. This acyl fluoride intermediate can then hydrolyze to form the corresponding perfluorinated carboxylic acid (PFCA) with one less carbon. nih.gov This indicates that the formation and subsequent hydrolysis of acyl fluorides can be a step in the environmental breakdown of more complex fluorinated pollutants.

Table 2: Acyl Fluorides as Intermediates in PFAS Degradation

| Parent Compound | Degradation Process | Acyl Fluoride Intermediate | Subsequent Product | Reference |

|---|---|---|---|---|

| PFECA | Pyrolysis | Acyl Fluoride | Not specified | digitellinc.com |

| PFOA | Reaction with •OH and e aq − | C₆F₁₃COF | C₆F₁₃COOH | nih.gov |

This table illustrates the role of acyl fluorides as transient species in the breakdown of certain PFAS.

Research into the Environmental Persistence of Related Fluorinated Compounds

The defining characteristic of many synthetic organofluorine compounds is their persistence in the environment, which is due to the high strength of the carbon-fluorine bond. wikipedia.orgclydeco.com Compounds like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) are well-documented persistent global contaminants. wikipedia.org This persistence leads to bioaccumulation, and concerns have been raised about their potential health effects. clydeco.comnih.govnih.gov

While this compound is not a perfluorinated compound, the presence of the C-F bond suggests it is more resistant to degradation than its non-fluorinated analogues. Many fluorinated compounds are known to be highly resistant to degradation, leading to their accumulation in the environment. nih.gov The widespread use of fluorinated substances in pharmaceuticals and agrochemicals has led to their detection in surface waters. nih.govacs.org The ultimate environmental fate of such compounds is a significant area of research, as their degradation can sometimes produce toxic metabolites like fluoride ions or fluoroacetate. nih.govacs.org Given this context, the environmental persistence of this compound and its degradation products warrants careful consideration.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acyl fluorides |

| Perfluorinated Carboxylic Acids (PFCAs) |

| Perfluoroalkyl ether carboxylic acids (PFECA) |

| Perfluorooctanoic acid (PFOA) |

| Perfluorooctanesulfonic acid (PFOS) |

| Sulfuryl fluoride |

| 4-cyclohexylbenzoic acid |

| Hydrogen fluoride |

| Hydroxyl radical (•OH) |

| Nitrate (B79036) radical (NO₃•) |

| Ozone (O₃) |

| Peroxyacyl nitrates (PANs) |

Q & A

Q. What spectroscopic methods are recommended for characterizing 4-Cyclohexylbenzoyl fluoride, and how should data be interpreted?

To confirm the structure of this compound, use a combination of <sup>19</sup>F NMR , <sup>1</sup>H/<sup>13</sup>C NMR , and IR spectroscopy .

- <sup>19</sup>F NMR identifies the fluorine environment, with chemical shifts typically between -100 to -200 ppm for acyl fluorides.

- IR spectroscopy detects the C=O stretch (~1750–1850 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Cross-reference experimental data with computational predictions (e.g., PubChem’s InChI/SMILES descriptors) to resolve ambiguities .

Q. What are the common synthetic routes for this compound, and what factors influence reaction yields?

A typical route involves Friedel-Crafts acylation of cyclohexane with benzoyl chloride derivatives, followed by fluorination.

- Key variables :

- Catalyst choice : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.

- Temperature : Excess heat (>100°C) may degrade the acyl fluoride group.

- Solvent : Anhydrous conditions (e.g., dichloromethane) prevent hydrolysis.

Yields vary due to competing side reactions (e.g., over-alkylation); monitor via TLC or GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes for this compound synthesis?

Contradictions often arise from subtle differences in reaction conditions or impurity profiles . Follow this protocol:

Replicate baseline conditions : Use identical reagents, catalysts, and temperatures as cited studies.

Systematic variation : Test one variable (e.g., solvent polarity) while holding others constant.

Analytical validation : Compare NMR/IR spectra with literature data and computational models (e.g., PubChem’s InChIKey) .

Peer review : Submit findings for critical appraisal using frameworks like Fluoride Science’s quality rating system .

Q. What computational approaches are used to predict the reactivity of this compound in novel reactions?

Leverage density functional theory (DFT) and molecular docking simulations :

- DFT : Calculate electron density maps to identify electrophilic/nucleophilic sites. For example, the carbonyl carbon is highly electrophilic (partial charge ~+0.5).

- Docking studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

Validate predictions with experimental kinetics (e.g., rate constants for hydrolysis) .

Q. How does the stability of this compound vary under different storage conditions?

The compound is moisture-sensitive due to the acyl fluoride group.

- Short-term storage : Keep in anhydrous solvents (e.g., dry THF) at -20°C.

- Long-term stability : Use sealed ampules under inert gas (Ar/N₂).

Monitor degradation via HPLC (look for benzoic acid peaks from hydrolysis) and adjust storage protocols based on accelerated stability testing (e.g., 40°C/75% RH for 6 months) .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer coupling to the para position.

- Catalyst tuning : Use Pd-based catalysts with bulky ligands (e.g., SPhos) to sterically hinder meta substitution.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance ionic intermediates’ stability.

Validate selectivity via X-ray crystallography or NOESY NMR .

Data Analysis & Interpretation

Q. How should researchers address variability in biological activity data for this compound derivatives?

- Dose-response curves : Fit data to Hill equations to quantify EC₅₀/IC₅₀ values.

- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability.

- Control experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to calibrate assays.

Reference Fluoride Science’s critical appraisal guidelines to assess study quality .

Q. What methodologies validate the purity of this compound in multi-step syntheses?

- Chromatography : Use HPLC/GC with UV/ELS detection (≥95% purity threshold).

- Elemental analysis : Confirm C/H/F/N ratios within ±0.4% of theoretical values.

- Thermogravimetric analysis (TGA) : Detect non-volatile impurities (residue <0.1%).

Cross-check with 2D NMR (e.g., HSQC) to confirm absence of regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.